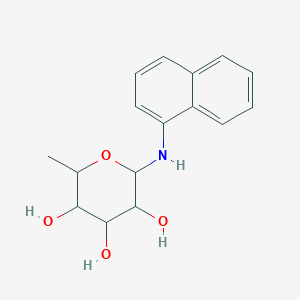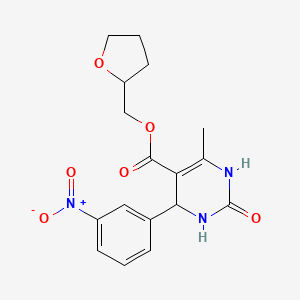![molecular formula C15H21ClN2O4S B5200740 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5200740.png)
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide, also known as CAY10471, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called nuclear factor kappa B (NF-κB). NF-κB is a transcription factor that plays a key role in the inflammatory response and the regulation of cell growth and survival. By inhibiting NF-κB activity, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. In addition, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in vivo and can limit its effectiveness in certain types of experiments.
将来の方向性
There are several potential future directions for research on 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Another potential area of research is its use in cancer therapy. Studies have shown that 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can inhibit the growth of cancer cells in vitro, but more research is needed to determine its effectiveness in vivo and to identify any potential toxicities. Finally, 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide may have potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
合成法
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitrophenol with piperidine, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with ethyl chloroacetate to yield 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide.
科学的研究の応用
2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-ethylacetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2-chloro-4-piperidin-1-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-2-17-15(19)11-22-14-7-6-12(10-13(14)16)23(20,21)18-8-4-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMPSKFHZQRRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)
![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![11-(3-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5200688.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)
![6-{3-[1-(4-fluorobutyl)-1H-pyrazol-3-yl]phenyl}-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5200709.png)


![3-bromo-N-cyclohexyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5200751.png)
![4-bromo-N-{2-[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5200757.png)